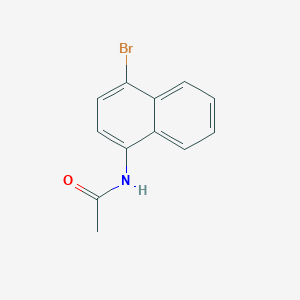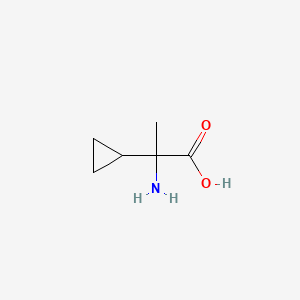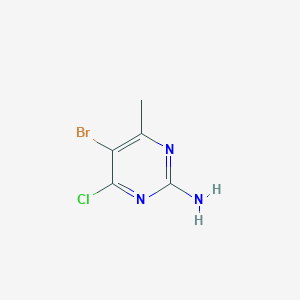
2-cyano-N-(prop-2-en-1-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-hydroxy-2-cyanoalk-2-enamides and 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides, involves multiple steps starting from cyanoacetic acid. These processes explore the conformations and isomerization behaviors of the compounds, highlighting the influence of solvents and substituents on their structures (Papageorgiou et al., 1998).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates solvent-dependent isomerization and a variety of conformations influenced by intramolecular interactions and the nature of substituents. X-ray crystallography and NMR spectroscopy are tools commonly used to investigate these structural characteristics, providing insights into the extended conformations and isomerization kinetics (Papageorgiou et al., 1998).
Chemical Reactions and Properties
2-Cyano-N-(prop-2-en-1-yl)acetamide and its derivatives participate in a variety of chemical reactions, including condensation, cyclization, and isomerization, leading to the formation of heterocyclic compounds. These reactions are influenced by the cyano and acetamide groups, allowing for the synthesis of functionally diverse molecules (Gouda et al., 2015).
Applications De Recherche Scientifique
Cyanoacetylation of Amines
- Scientific Field: Organic Chemistry
- Application Summary: 2-cyano-N-(prop-2-en-1-yl)acetamide is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds .
- Methods of Application: The synthesis of cyanoacetamide derivatives may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Synthesis of Heterocyclic Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-cyano-N-(prop-2-en-1-yl)acetamide is used in the synthesis of heterocyclic compounds. These compounds are considered one of the most important precursors for heterocyclic synthesis .
- Methods of Application: The treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes aminopyrazole structure .
- Results or Outcomes: When the aminopyrazole is treated with sodium nitrite in acetic acid, one isolable product assigned as pyrazolo[3,4-d]1,2,3-triazine derivatives .
Synthesis of Thiophene Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-cyano-N-(prop-2-en-1-yl)acetamide is used in the synthesis of thiophene derivatives . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- Methods of Application: Mohareb et al. synthesized novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .
- Results or Outcomes: The newly synthesized thiophene systems were assessed in vitro on three human tumor cell lines, namely, MCF-7 (breast adenocarcinoma), NCI .
Oxidative Formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines
- Scientific Field: Organic Chemistry
- Application Summary: 2-cyano-N-(prop-2-en-1-yl)acetamide is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
- Methods of Application: This process is induced by visible light and occurs in the absence of an external photosensitizer .
- Results or Outcomes: The reaction affords the corresponding formamides in good yields under mild conditions .
Synthesis of Phenoxy Acetamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-cyano-N-(prop-2-en-1-yl)acetamide is used in the synthesis of phenoxy acetamide derivatives . Phenoxy acids and their derivatives are associated with a variety of biological activities such as herbicidal activity, anti-mycobacterial agents, anti-inflammatory activity, anti-leishmanial, and anti-viral activity .
- Methods of Application: The synthesis of phenoxy acetamide derivatives involves the reaction of 2-cyano-N-(prop-2-en-1-yl)acetamide with various phenoxy acids .
- Results or Outcomes: The synthesized phenoxy acetamide derivatives have shown promising results in various biological activities .
Synthesis of Anisole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2-cyano-N-(prop-2-en-1-yl)acetamide is used in the synthesis of anisole derivatives . Anisole and its derivatives are linked to the methane group and are known to possess significant smells like honey .
- Methods of Application: The synthesis of anisole derivatives involves the reaction of 2-cyano-N-(prop-2-en-1-yl)acetamide with various anisole acids .
- Results or Outcomes: The synthesized anisole derivatives have shown promising results in various applications due to their unique smell .
Safety And Hazards
Propriétés
IUPAC Name |
2-cyano-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-8-6(9)3-4-7/h2H,1,3,5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQAPDDXDMDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325614 | |
| Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(prop-2-en-1-yl)acetamide | |
CAS RN |
30764-67-1 | |
| Record name | 30764-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)
![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)


![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)
![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)